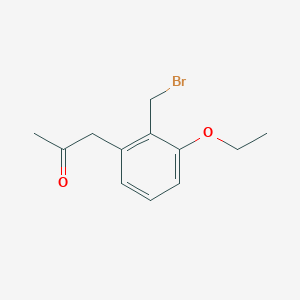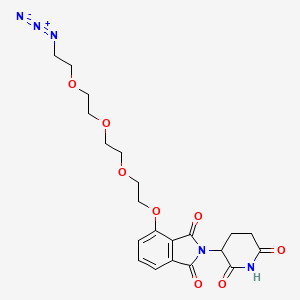![molecular formula C8H7F5N2O B14066200 [4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
[4-(Pentafluoroethoxy)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Perfluoroethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H7F5N2O and a molecular weight of 242.15 g/mol . This compound is characterized by the presence of a perfluoroethoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. The unique structure of (4-(Perfluoroethoxy)phenyl)hydrazine imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Perfluoroethoxy)phenyl)hydrazine typically involves the reaction of 4-(Perfluoroethoxy)aniline with hydrazine. The process begins with the diazotization of 4-(Perfluoroethoxy)aniline to form a diazonium salt, which is then reduced to yield the desired hydrazine compound . The reaction conditions often include the use of sodium metabisulfite as a reducing agent, with the reaction carried out at temperatures ranging from 10°C to 35°C and a pH of 7 .
Industrial Production Methods
While specific industrial production methods for (4-(Perfluoroethoxy)phenyl)hydrazine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of hydrazine compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Perfluoroethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Applications De Recherche Scientifique
(4-(Perfluoroethoxy)phenyl)hydrazine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-(Perfluoroethoxy)phenyl)hydrazine involves its interaction with molecular targets through various pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . Additionally, the perfluoroethoxy group imparts unique electronic properties that can influence the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethoxy)phenyl)hydrazine: Similar in structure but with a trifluoromethoxy group instead of a perfluoroethoxy group.
(4-(Pentafluoroethoxy)aniline): Contains a pentafluoroethoxy group attached to an aniline moiety.
(4-(1,1,2,2-Tetrafluoroethoxy)aniline): Features a tetrafluoroethoxy group on an aniline ring.
Uniqueness
(4-(Perfluoroethoxy)phenyl)hydrazine is unique due to the presence of the perfluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer fluorine atoms. Additionally, the combination of the perfluoroethoxy group with the hydrazine moiety provides a versatile platform for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C8H7F5N2O |
|---|---|
Poids moléculaire |
242.15 g/mol |
Nom IUPAC |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O/c9-7(10,11)8(12,13)16-6-3-1-5(15-14)2-4-6/h1-4,15H,14H2 |
Clé InChI |
OVMTUVGDPJGOLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN)OC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


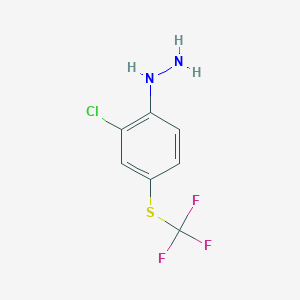
![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)
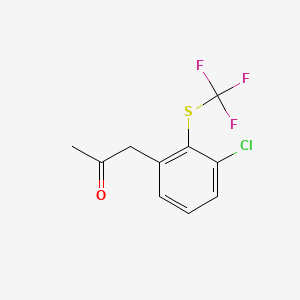
![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)
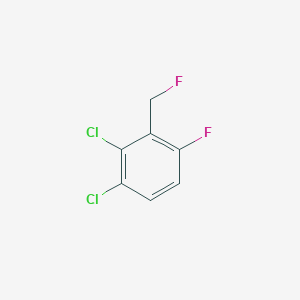



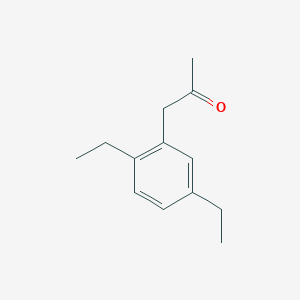
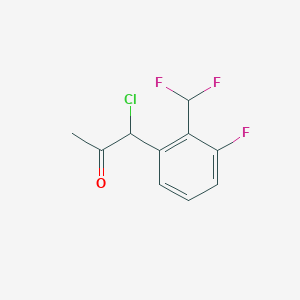
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)
